4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves multiple steps. The general synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the preparation might involve the reaction of 1-(2-cyclohexylethyl)-1H-benzimidazole with 4-ethoxyphenylpyrrolidin-2-one under specific conditions to form the desired product . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzimidazole and pyrrolidinone rings can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known for its ability to bind to various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and further research .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. For example:
Benzimidazole derivatives: Known for their antimicrobial, anticancer, and antiviral activities.
Pyrrolidinone derivatives:
Properties
Molecular Formula |
C27H33N3O2 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H33N3O2/c1-2-32-23-14-12-22(13-15-23)30-19-21(18-26(30)31)27-28-24-10-6-7-11-25(24)29(27)17-16-20-8-4-3-5-9-20/h6-7,10-15,20-21H,2-5,8-9,16-19H2,1H3 |
InChI Key |
ITMTXGTWRIXYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5 |
Origin of Product |
United States |
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